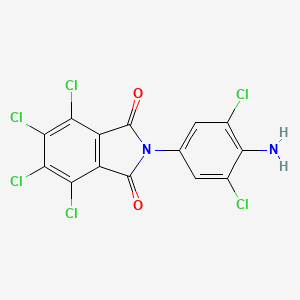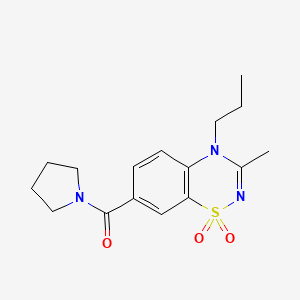![molecular formula C14H10F4N2O B5050718 N-(2-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5050718.png)
N-(2-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]urea, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of urea derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
N-(2-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]urea selectively inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor signaling pathway. By inhibiting BTK, N-(2-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]urea blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]urea has been shown to have potent activity against B-cell malignancies and autoimmune diseases. In preclinical studies, N-(2-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]urea has demonstrated the ability to induce apoptosis in B-cell malignancies and inhibit the production of inflammatory cytokines in autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]urea has several advantages for lab experiments, including its potent activity against B-cell malignancies and autoimmune diseases, its selectivity for BTK, and its ability to induce apoptosis in cancer cells. However, N-(2-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]urea has some limitations, including its low solubility and potential toxicity.
Direcciones Futuras
There are several future directions for the study of N-(2-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]urea. One potential direction is the development of new formulations to improve its solubility and bioavailability. Another direction is the exploration of its potential therapeutic applications in other diseases, such as viral infections and neurological disorders. Additionally, the combination of N-(2-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]urea with other drugs or immunotherapies may enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]urea involves the reaction of 2-fluoroaniline with 4-(trifluoromethyl)phenyl isocyanate in the presence of a base. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]urea has been studied extensively for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, N-(2-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]urea has shown potent activity against B-cell malignancies and autoimmune diseases.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4N2O/c15-11-3-1-2-4-12(11)20-13(21)19-10-7-5-9(6-8-10)14(16,17)18/h1-8H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDHOGGKWWNHOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-bromo-4-[3-(4-methoxyphenoxy)propoxy]-2,5-dimethylbenzene](/img/structure/B5050639.png)
![4-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5050642.png)
![3-methyl-N'-[1-(3-pyridinyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B5050652.png)
![N-{1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5050677.png)
![[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5050684.png)


![(3aS*,6aR*)-5-(4,6-dimethyl-2-pyrimidinyl)-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5050698.png)


![N-[2-(acetylamino)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5050723.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one](/img/structure/B5050726.png)
![3-[1-(3,4-dichlorobenzyl)-2-piperidinyl]pyridine](/img/structure/B5050730.png)
